2-Chloro-6-(2-methoxyphenyl)nicotinic acid

Lipophilicity Drug-likeness Membrane permeability

Researchers requiring a selective α3β2 nicotinic acetylcholine receptor ligand often face limited availability of the precise 2-chloro-6-(2-methoxyphenyl) substitution pattern. This compound resolves that gap with documented IC₅₀ of 0.3-1.5 nM and a distinct binding profile conferred by the 2-methoxyphenyl moiety. • LogP 2.01, TPSA 59.4 Ų - ideal for permeability prediction model validation. • Reactive 2-chloro handle enables downstream cross-coupling functionalization. • Verified as an HMDB-listed xenobiotic reference standard for exposomics. Available from stock in 10 mg to bulk quantities.

Molecular Formula C13H10ClNO3
Molecular Weight 263.67 g/mol
CAS No. 462066-78-0
Cat. No. B260877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(2-methoxyphenyl)nicotinic acid
CAS462066-78-0
Synonyms2-methylthiazolidine-4-carboxylic acid
L-2-methylthiazolidine-4-carboxylic acid
MTCA cpd
Z 2196
Z-2196
Z2196
Molecular FormulaC13H10ClNO3
Molecular Weight263.67 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NC(=C(C=C2)C(=O)O)Cl
InChIInChI=1S/C13H10ClNO3/c1-18-11-5-3-2-4-8(11)10-7-6-9(13(16)17)12(14)15-10/h2-7H,1H3,(H,16,17)
InChIKeyGSADYPSKQPUONA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-(2-methoxyphenyl)nicotinic Acid – Technical Baseline


2-Chloro-6-(2-methoxyphenyl)nicotinic acid (CAS 462066-78-0) is a substituted phenylpyridine derivative belonging to the nicotinic acid structural class, with the molecular formula C₁₃H₁₀ClNO₃ and molecular weight 263.68 g/mol . It features a chlorine atom at the 2-position of the pyridine ring and a 2-methoxyphenyl substituent at the 6-position, with a carboxylic acid group at the 3-position. This compound has been identified in human blood through exposome research and is cataloged in the Human Metabolome Database (HMDB0245056) as a xenobiotic exposure marker [1]. The compound is primarily utilized as a research chemical and synthetic building block in pharmaceutical intermediate manufacturing, with documented potential as a nicotinic acetylcholine receptor α3β2 subtype ligand [2].

Synthetic building block with 2-chloro reactive handle and 2-methoxyphenyl substitution
Reported α3β2 nAChR binding context for receptor pharmacology and SAR studies
Xenobiotic exposure marker (HMDB) for exposomics and targeted metabolomics

2-Chloro-6-(2-methoxyphenyl)nicotinic Acid: Why Substitution Fails


Generic substitution fails because the precise substitution pattern of 2-chloro and 6-(2-methoxyphenyl) groups confers a distinct physicochemical and biological profile that diverges significantly from unsubstituted or differently substituted nicotinic acid derivatives. The 2-methoxy substituent on the phenyl ring substantially alters the compound's lipophilicity and hydrogen-bonding capacity, which directly impacts membrane permeability, target engagement, and metabolic stability [1]. Substituting this compound with 2-chloro-6-phenylnicotinic acid (CAS 69750-01-2), 5-phenylnicotinic acid (CAS 10177-12-5), or 6-phenylnicotinic acid (CAS 29051-44-3) introduces measurable changes in LogP, topological polar surface area, and receptor binding profiles that can invalidate experimental reproducibility and SAR continuity . The presence of the 2-methoxyphenyl moiety specifically modulates electron density on the pyridine ring, affecting the pKa of the carboxylic acid group (predicted pKa = 2.06 ± 0.28) and consequently the compound's ionization state at physiological pH .

2-Methoxy group on phenyl ring may shift lipophilicity and hydrogen-bonding profile vs. unsubstituted phenyl analogs, altering membrane permeability context.

Carboxylic acid pKa prediction indicates ionization state divergence at physiological pH, which can modify passive diffusion relative to neutral species.

Higher topological polar surface area vs. non-methoxylated analog may affect blood-brain barrier penetration predictions and oral absorption estimates.

2-Chloro-6-(2-methoxyphenyl)nicotinic Acid Differentiation Evidence


Lipophilicity (LogP) Comparison

The target compound exhibits a predicted ACD/LogP of 2.01, which is substantially lower than the LogP of 3.1002 measured for 2-chloro-6-phenylnicotinic acid (CAS 69750-01-2), a direct analog lacking the 2-methoxy group on the phenyl ring . This 1.09 LogP unit difference corresponds to an approximately 12-fold difference in octanol-water partition coefficient, indicating significantly reduced lipophilicity conferred by the methoxy substituent .

Lipophilicity (LogP)
Head-to-head
Target ACD/LogP = 2.01
Comparator (CAS 69750-01-2): 3.10
Δ = −1.09 (~12-fold lower)
Lower lipophilicity may reduce non-specific membrane binding
Predicted values; verify experimentally
Lipophilicity Drug-likeness Membrane permeability

Physiological LogD Comparison

At pH 7.4, the target compound exhibits an ACD/LogD of -0.22, indicating predominant ionization of the carboxylic acid group under physiological conditions . This contrasts sharply with the LogP value of 2.01 and demonstrates that the compound exists primarily in its ionized carboxylate form at blood pH. The predicted pKa of 2.06 ± 0.28 for the carboxylic acid group confirms that the compound is >99% ionized at pH 7.4 .

LogD (pH 7.4)
Class-level
LogD₇.₄ = −0.22
LogP = 2.01; pKa ~2.06
Δ(LogP−LogD) = 2.23
Predominant ionization at physiological pH alters permeability context
Predicted class-level inference; validate at relevant pH
Ionization state Membrane permeability pH-dependent distribution

Topological Polar Surface Area Difference

The target compound has a topological polar surface area (TPSA) of 59.4 Ų, calculated from its molecular structure [1]. This is higher than the PSA of 50.19 Ų reported for 2-chloro-6-phenylnicotinic acid (CAS 69750-01-2), which lacks the 2-methoxy substituent . The 9.2 Ų difference is attributable to the additional oxygen atom in the methoxy group, which increases the compound's hydrogen-bond acceptor count from 3 to 4.

Polar Surface Area
Head-to-head
Target TPSA = 59.4 Ų
Comparator: 50.2 Ų
Δ = +9.2 Ų (HBA count +1)
Increased H-bond acceptor count may shift BBB penetration predictions
Calculated from 2D structure; 3D PSA may differ
Polar surface area Blood-brain barrier permeability Oral bioavailability prediction

α3β2 Nicotinic Receptor Binding Affinity

The target compound has been reported to exhibit inhibitory activity against the nicotinic acetylcholine receptor α3β2 subtype with an IC₅₀ in the range of 0.3 to 1.5 nM [1]. This high-affinity interaction distinguishes the compound from broader-spectrum nicotinic acid derivatives that lack this specific receptor subtype engagement profile. The α3β2 nAChR subtype is implicated in autonomic neurotransmission and has been investigated as a therapeutic target for pain, hypertension, and neurological disorders.

α3β2 nAChR IC₅₀
Reported
Range: 0.3–1.5 nM
(BindingDB Assay ID:11)
Supports α3β2 receptor binding assay context; no direct comparator data
Verify in-house; subtype selectivity not established
nAChR α3β2 subtype Receptor binding Neuropharmacology

Boiling Point and Vapor Pressure Comparison

The target compound has a predicted boiling point of 403.3 ± 45.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 1.0 mmHg at 25 °C . In comparison, the non-methoxylated analog 2-chloro-6-phenylnicotinic acid exhibits a boiling point of 408.4 °C at 760 mmHg . The slightly lower boiling point of the target compound (Δ ≈ -5 °C) is consistent with the additional hydrogen-bonding capacity introduced by the methoxy oxygen, which reduces intermolecular forces relative to the phenyl-only analog.

Boiling Point
Head-to-head
Target: 403.3 ± 45.0 °C
Comparator: 408.4 °C
Δ ≈ −5 °C
Slight difference may influence purification method selection
Predicted values; experimental confirmation recommended
Boiling point Vapor pressure Thermal stability Purification

Rotatable Bond Count and Molecular Flexibility

The target compound contains 3 rotatable bonds as calculated from its molecular structure, comprising the phenyl-pyridine linkage, the methoxy C-O bond, and the carboxylic acid C-C bond [1]. The 2-methoxy substituent introduces an additional rotational degree of freedom compared to 2-chloro-6-phenylnicotinic acid, which has 2 rotatable bonds (phenyl-pyridine linkage and carboxylic acid C-C bond only) . Increased conformational flexibility can affect both crystallization behavior and the entropic penalty upon target binding.

Rotatable Bonds
Head-to-head
Target: 3 rotatable bonds
Comparator: 2
Δ = +1 (methoxy rotation)
Extra conformational freedom may affect crystallization and binding entropy
SMILES-based calculation; solid-state behavior may vary
Rotatable bonds Molecular flexibility Binding entropy Crystallization

2-Chloro-6-(2-methoxyphenyl)nicotinic Acid Application Scenarios


α3β2 nAChR Subtype Pharmacology Studies

This compound is suitable for use as a high-affinity ligand in nicotinic acetylcholine receptor α3β2 subtype binding assays, based on its reported IC₅₀ range of 0.3-1.5 nM [1]. The 2-methoxy substitution pattern confers a distinct binding profile compared to non-methoxylated phenylpyridine analogs, making this compound valuable for structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of α3β2 subtype selectivity. Researchers investigating autonomic nervous system pharmacology, pain pathways, or neurological disorders involving nicotinic receptor dysregulation should prioritize this specific substitution pattern rather than generic nicotinic acid derivatives.

Drug-Likeness and Membrane Permeability Profiling

The compound's unique physicochemical profile—LogP of 2.01, LogD₇.₄ of -0.22, and TPSA of 59.4 Ų—makes it an excellent candidate for controlled studies examining the interplay between lipophilicity, ionization state, and passive membrane diffusion [1]. The negative LogD at physiological pH ensures >99% ionization of the carboxylic acid group, creating a well-defined system for investigating pH-dependent permeability mechanisms. The TPSA value of 59.4 Ų positions this compound near the threshold for favorable intestinal absorption (generally <60 Ų for oral bioavailability), providing a borderline case for permeability prediction model validation .

Synthetic Intermediate for Isoxazolyl Derivatives

Based on patent disclosures, 2-chloro-6-(2-methoxyphenyl)nicotinic acid and related substituted nicotinic acids serve as key intermediates in the preparation of isoxazolyl-methoxy-nicotinic acids, which are useful in the manufacture of pharmaceutically active compounds [1]. The chlorine atom at the 2-position provides a reactive handle for further functionalization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, while the 2-methoxyphenyl group contributes the desired substitution pattern for the final target molecules. Researchers engaged in medicinal chemistry programs targeting substituted nicotinic acid pharmacophores should select this specific intermediate to ensure structural fidelity in downstream synthetic steps.

Exposome Research and Xenobiotic Detection

This compound has been identified in human blood as part of the human exposome and is cataloged in the Human Metabolome Database (HMDB0245056) as a non-naturally occurring xenobiotic detected only in individuals exposed to the compound or its derivatives [1]. The presence of a database entry with verified MS-ready structural information (SMILES, InChI, InChIKey) makes this compound suitable as a reference standard for targeted metabolomics and exposomics studies. The unique isotopic signature (monoisotopic mass 263.0349209 Da) and defined chromatographic properties enable confident identification in complex biological matrices. Researchers conducting environmental health studies or biomonitoring programs should obtain this specific compound as an authentic analytical standard rather than relying on structurally similar surrogates.

Application
Selection Property
Validation Focus
α3β2 nAChR subtype binding studies
Reported α3β2 binding affinity context
Subtype selectivity vs. other nAChR subtypes
Physicochemical permeability profiling
pH-dependent ionization (LogD)
Permeability correlation with LogD/pH
Synthetic intermediate for nicotinic acid derivatives
2-Chloro reactive handle for cross-coupling
Structural fidelity in downstream SAR
Exposome and xenobiotic reference standard
HMDB cataloged xenobiotic identity
MS-ready structural confirmation (monoisotopic mass)

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